molecular formula C29H20N2O2S B2951542 4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 313549-79-0

4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2951542
CAS No.: 313549-79-0
M. Wt: 460.55
InChI Key: GGONKSCTWUGVQL-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with two phenyl groups at positions 4 and 3. The molecule comprises a benzoyl group attached to the benzene ring of the benzamide moiety, which is further linked to the 2-amino position of the thiazole ring.

Properties

IUPAC Name

4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N2O2S/c32-26(21-12-6-2-7-13-21)22-16-18-24(19-17-22)28(33)31-29-30-25(20-10-4-1-5-11-20)27(34-29)23-14-8-3-9-15-23/h1-19H,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGONKSCTWUGVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzoyl chloride with 4,5-diphenyl-2-aminothiazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom and benzoyl group are primary sites for oxidation.

Reaction Reagents/Conditions Major Product Reference
Sulfur oxidationH₂O₂ (30%) in acetic acid, 60°C, 6 hrsThiazole sulfoxide derivative
Benzoyl group oxidationKMnO₄ in acidic medium, reflux4-Carboxybenzamide analog

Key Findings :

  • Sulfur oxidation forms sulfoxides under mild conditions, while stronger agents yield sulfones ( ).

  • The benzoyl group oxidizes to a carboxylic acid, as demonstrated in analogous benzamide systems ( ).

Reduction Reactions

The amide bond and aromatic rings can undergo selective reduction.

Reaction Reagents/Conditions Major Product Reference
Amide reductionLiAlH₄ in THF, 0°C → RT, 12 hrsSecondary amine derivative
Thiazole ring hydrogenationH₂ (1 atm), Pd/C catalyst in ethanolTetrahydrothiazole analog

Key Findings :

  • LiAlH₄ reduces the amide to a methyleneamine without affecting the thiazole ring ( ).

  • Catalytic hydrogenation saturates the thiazole ring, as observed in similar heterocycles ( ).

Nucleophilic Substitution

Electrophilic substitution occurs at the thiazole’s C-2 and C-5 positions.

Reaction Reagents/Conditions Major Product Reference
HalogenationBr₂ in CHCl₃, 0°C, 2 hrs5-Bromothiazole derivative
NitrationHNO₃/H₂SO₄, 0°C, 1 hr5-Nitrothiazole analog

Key Findings :

  • Bromination preferentially occurs at the electron-rich C-5 position of the thiazole ( ).

  • Nitration yields a nitro-substituted thiazole, confirmed via X-ray crystallography in similar systems ( ).

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions.

Reaction Reagents/Conditions Major Product Reference
Acidic hydrolysis6M HCl, reflux, 24 hrs4-Benzoylbenzoic acid + 4,5-diphenylthiazol-2-amine
Basic hydrolysisNaOH (10%), ethanol, 80°C, 12 hrsSodium salt of 4-benzoylbenzoic acid

Key Findings :

  • Hydrolysis cleaves the amide bond, yielding carboxylic acid and amine fragments ( ).

  • Basic conditions favor salt formation, enhancing water solubility ( ).

Cross-Coupling Reactions

The aryl groups participate in palladium-catalyzed couplings.

Reaction Reagents/Conditions Major Product Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃Biaryl-modified thiazole
Ullmann couplingCuI, L-proline, DMSO, 100°CDiaryl thiazole derivative

Key Findings :

  • Suzuki coupling introduces aryl groups at the thiazole’s para position ( ).

  • Ullmann reactions enable C–N bond formation with secondary amines ( ).

Coordination Chemistry

The thiazole nitrogen and amide oxygen act as Lewis bases.

Reaction Reagents/Conditions Major Product Reference
BF₂ complexationBF₃·OEt₂ in CH₂Cl₂, RT, 6 hrsThiazole-BF₂ complex
Metal coordinationZnCl₂ in methanol, 50°C, 3 hrsZn(II)-thiazole coordination polymer

Key Findings :

  • BF₂ complexes enhance fluorescence properties, as shown in analogous thiazoles ( ).

  • Zinc coordination stabilizes the thiazole ring, enabling material science applications ( ).

Scientific Research Applications

Scientific Research Applications of 4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

This compound is a complex organic compound belonging to the thiazole class of derivatives. Thiazoles are heterocyclic compounds with both sulfur and nitrogen atoms in a five-membered ring. This compound has garnered interest for its diverse applications in scientific research, spanning medicinal chemistry, materials science, and biological studies.

This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. These derivatives can interact with various targets to induce biological effects and have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways. The biological activity of thiazole derivatives can be affected by the substituents on the thiazole ring.

Materials Science

The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies

This compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzamide-thiazole derivatives are highly influenced by substituents on the thiazole ring and the benzamide/benzoyl groups. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Key Analogs
Compound Name Thiazole Substituents Benzamide/Benzoyl Modifications Key Structural Features
4-Benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (Target) 4,5-Diphenyl 4-Benzoyl High aromaticity; potential π-π stacking
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) 2-Phenoxy Electron-donating methyl and phenoxy groups
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-(4-Methylphenyl), 5-Phenyl 4-Methoxy Methoxy enhances solubility; steric hindrance
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Unsubstituted 2,4-Dichloro Electron-withdrawing Cl groups; simpler structure
3,4,5-Trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 4-Phenyl 3,4,5-Trimethoxy Polar trimethoxy groups; enhanced H-bonding
Key Observations:
  • Electron Effects : Electron-withdrawing groups (e.g., Cl in ) may reduce electron density on the thiazole ring, altering reactivity, while electron-donating groups (e.g., methoxy in ) improve solubility.
  • Steric Factors : Bulky substituents like 5-phenyl in or trimethoxy in may hinder binding to flat active sites compared to the target’s benzoyl group.
Insights:
  • The phenoxy-substituted analog in showed significant growth modulation (129.23%, p<0.05), suggesting that bulky substituents may enhance activity.
  • Sulfanyl and triazole groups in improve similarity to known drugs, implying synergistic effects with thiazole.
  • The target’s diphenylthiazole and benzoyl groups may offer superior binding to hydrophobic pockets compared to simpler analogs like .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Methoxy () and sulfonamide () groups improve aqueous solubility compared to the target’s hydrophobic benzoyl and diphenyl groups.
  • Metabolic Stability : Thiazole rings are generally resistant to oxidation, but electron-rich substituents (e.g., diphenyl) may increase susceptibility to CYP450 metabolism.

Biological Activity

4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical formula of this compound is C25H21N3O4S2C_{25}H_{21}N_3O_4S_2 with a molecular weight of approximately 463.58 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of thiazole, including benzamide compounds, exhibit notable antimicrobial properties. In a study evaluating various thiazole derivatives against multiple bacterial strains, compounds similar to this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 4.51 to 15.62 μg/mL .

Compound Target Bacteria MIC (μg/mL)
This compoundS. aureus7.81
This compoundB. subtilis3.91

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have indicated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors that disrupt metabolic processes in pathogens.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cells, contributing to their cytotoxic effects on cancer cells .

Case Studies

Several case studies highlight the effectiveness of thiazole-based compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a thiazole derivative exhibited potent activity against Candida albicans, with an MIC value significantly lower than that of standard antifungal agents .
  • Cancer Cell Line Studies : Research involving human leukemia cell lines showed that thiazole derivatives could induce apoptosis at concentrations as low as 10 μM .

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